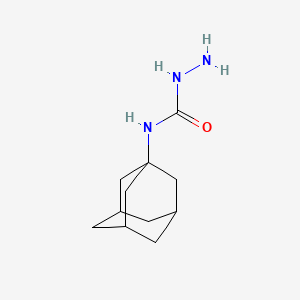

N-1-adamantylhydrazinecarboxamide

Descripción general

Descripción

N-1-Adamantylhydrazinecarboxamide is a chemical compound with the molecular formula C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an adamantyl group, which is a bulky, rigid structure that can influence the compound’s chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantylhydrazinecarboxamide typically involves the reaction of adamantylamine with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

N-1-Adamantylhydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantylhydrazinecarboxamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-1-adamantylhydrazinecarboxamide has shown promise in several scientific research domains:

Medicinal Chemistry

- Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties, particularly against various viral strains. Studies have demonstrated its potential as an inhibitor of viral replication mechanisms.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug.

- This compound interacts effectively with biological targets such as enzymes and receptors involved in disease progression. Molecular docking studies have been employed to evaluate its binding affinity and mechanism of action against specific targets related to viral infections and cancer.

Materials Science

- The unique properties of the adamantane structure allow this compound to be explored in materials science applications, particularly in developing novel materials with specific mechanical or thermal properties due to its stable structure.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral effects of this compound demonstrated its ability to inhibit viral replication in cell cultures infected with influenza virus. The results indicated a dose-dependent reduction in viral load, suggesting that the compound could serve as a lead for developing antiviral therapies.

Case Study 2: Anticancer Potential

In another investigation, researchers evaluated the effects of this compound on human lung cancer cell lines (A549). The findings revealed that treatment with the compound led to significant apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of N-1-adamantylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Adamantylamine: Shares the adamantyl group but lacks the hydrazinecarboxamide moiety.

Hydrazinecarboxamide: Contains the hydrazinecarboxamide group but lacks the adamantyl group.

Uniqueness

N-1-Adamantylhydrazinecarboxamide is unique due to the combination of the adamantyl group and the hydrazinecarboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Actividad Biológica

N-1-adamantylhydrazinecarboxamide, a compound with the CAS number 26496-36-6, has garnered attention in recent research for its notable biological activities, particularly in the fields of antiviral and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its adamantane core structure, which is known for contributing to the compound's unique biological properties. The presence of the hydrazine and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with various cellular processes:

- Antiviral Activity : Research indicates that this compound exhibits significant antiviral properties, potentially by inhibiting viral replication mechanisms. It has been shown to disrupt viral entry into host cells and interfere with viral protein synthesis.

- Anticancer Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Effective against multiple viruses |

| Anticancer | Induction of apoptosis and cell cycle arrest | Cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Interference with key metabolic enzymes | Potential for metabolic modulation |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced viral load in infected cell cultures. The mechanism was linked to the compound's ability to inhibit viral RNA polymerase, essential for viral replication .

- Anticancer Research : In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity at low concentrations, suggesting a promising therapeutic index .

- Metabolic Pathway Analysis : Further research indicated that this compound interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially affecting the pharmacokinetics of co-administered drugs .

Dosage and Toxicity

The dosage of this compound plays a critical role in its therapeutic efficacy and safety profile:

- Low Doses : At lower concentrations, the compound exhibits minimal toxicity while effectively inhibiting target pathways.

- High Doses : Higher doses have been associated with adverse effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to optimize dosing regimens to maximize therapeutic benefits while minimizing side effects.

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-aminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUYDSURXVXCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364220 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26496-36-6 | |

| Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.